1-Boc-4-(3-pyridinyloxy)piperidine
Overview
Description
1-Boc-4-(3-pyridinyloxy)piperidine is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of piperidine, featuring a Boc-protected amino group and a pyridine ring attached via an ether linkage. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-(3-pyridinyloxy)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with 3-pyridinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(3-pyridinyloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidin-4-one derivatives.
Reduction: The pyridine ring can be reduced to form pyridin-3-ol derivatives.
Substitution: The Boc-protected amino group can be deprotected using trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed:
Oxidation: Piperidin-4-one derivatives.
Reduction: Pyridin-3-ol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
1-Boc-4-(3-pyridinyloxy)piperidine is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents
Mechanism of Action
The mechanism by which 1-Boc-4-(3-pyridinyloxy)piperidine exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's reactivity with various reagents allows it to be incorporated into complex molecular structures, influencing biological processes and therapeutic outcomes.
Comparison with Similar Compounds
1-Boc-4-(3-pyridinyloxy)piperidine is structurally similar to other piperidine derivatives, such as 1-Boc-4-piperidone and 3-pyridinol. its unique combination of a Boc-protected amino group and a pyridine ring makes it distinct in terms of reactivity and application. Other similar compounds include:
1-Boc-4-piperidone: Used in the synthesis of spirorifamycins.
3-pyridinol: A common starting material in organic synthesis.
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Properties
IUPAC Name |
tert-butyl 4-pyridin-3-yloxypiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-6-12(7-10-17)19-13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNGDYNVUDCLJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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